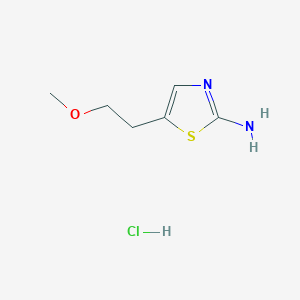
5-(2-Methoxyethyl)thiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(2-Methoxyethyl)thiazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 2155852-68-7 . It has a molecular weight of 194.68 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by its InChI key . The InChI key is a unique identifier that provides information about the molecular structure of a compound.Physical And Chemical Properties Analysis
The physical form of “this compound” is a solid . It has a melting point of 109-110 degrees Celsius .科学的研究の応用
Anti-inflammatory and Anti-ulcer Agents
Methoxyalkyl thiazoles, structurally related to 5-(2-Methoxyethyl)thiazol-2-amine hydrochloride, have been identified as selective 5-lipoxygenase inhibitors with anti-inflammatory properties. These compounds are characterized as non-redox inhibitors, suggesting their action is not through redox or iron-chelating properties. Such characteristics make them potential candidates for developing anti-inflammatory agents without the common side effects of redox-based drugs (Falgueyret, Hutchinson, & Riendeau, 1993).
Corrosion Inhibition
In the context of material science, derivatives of thiadiazole, which share a core structure with this compound, have been explored for their corrosion inhibition properties. For example, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole has been studied as a novel corrosion inhibitor for mild steel in acidic environments. These studies highlight the compound's potential in protecting industrial materials against corrosion, thus extending their service life and reducing maintenance costs (Attou et al., 2020).
Antimicrobial and Anticancer Activities
Further research into thiadiazole and thiazole derivatives has unveiled their antimicrobial and anticancer potentials. For instance, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated significant antimicrobial activity against various pathogens and showed promising anticancer activity against different cancer cell lines. These findings suggest that modifications to the thiazole core structure can lead to compounds with valuable biological activities, highlighting the potential for developing new therapeutic agents (Gür et al., 2020).
Material Science and Chemistry Applications
The synthesis and functionalization of thiazole derivatives have been widely explored in material science and organic chemistry. For example, the synthesis of 2-amino-5-carboxamide thiazole derivatives via dehydrative cyclization demonstrates the versatility of thiazole chemistry in generating compounds with potential applications ranging from drug discovery to material protection (Kim et al., 2019).
Safety and Hazards
特性
IUPAC Name |
5-(2-methoxyethyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS.ClH/c1-9-3-2-5-4-8-6(7)10-5;/h4H,2-3H2,1H3,(H2,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTLWOATPVHRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CN=C(S1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2155852-68-7 |
Source


|
| Record name | 5-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2713414.png)
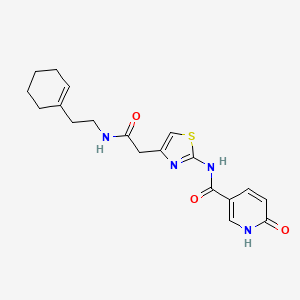
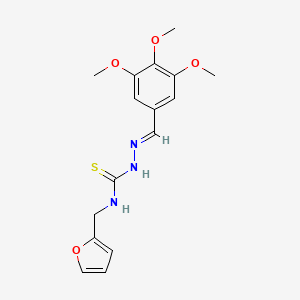
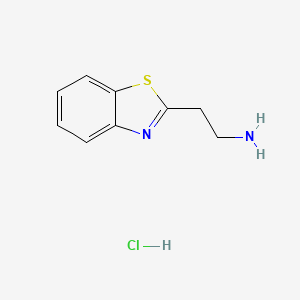
![3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2713419.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid](/img/structure/B2713420.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2713423.png)
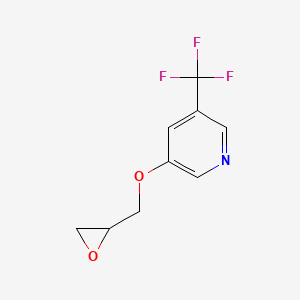
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethoxyphenyl)amino)formamide](/img/structure/B2713425.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate](/img/structure/B2713426.png)
![Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/no-structure.png)
![1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2713431.png)
![[(E)-[1-Cyano-2-(methylamino)-2-oxoethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B2713432.png)
